Cas no 2171976-90-0 (4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol)

4-(4-Bromo-1,2-thiazol-5-yl)oxolan-3-ol is a brominated thiazole derivative featuring an oxolane (tetrahydrofuran) ring substituted with a hydroxyl group at the 3-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks. The bromine substituent enhances its utility as a synthetic intermediate for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The hydroxyl group provides a handle for derivatization or participation in hydrogen bonding, making it valuable in medicinal chemistry and materials science. Its well-defined structure and functional group compatibility make it a useful building block for targeted molecular design.
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol structure
2171976-90-0 structure
商品名:4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
CAS番号:2171976-90-0
MF:C7H8BrNO2S
メガワット:250.112919807434
CID:5961815
PubChem ID:165781926

4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

    • 4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
    • EN300-1637082
    • 2171976-90-0
    • インチ: 1S/C7H8BrNO2S/c8-5-1-9-12-7(5)4-2-11-3-6(4)10/h1,4,6,10H,2-3H2
    • InChIKey: YTLKAOUQTMMCRB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NSC=1C1COCC1O

計算された属性

  • せいみつぶんしりょう: 248.94591g/mol
  • どういたいしつりょう: 248.94591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637082-250mg
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
250mg
$906.0 2023-09-22
Enamine
EN300-1637082-100mg
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
100mg
$867.0 2023-09-22
Enamine
EN300-1637082-2.5g
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
2.5g
$2771.0 2023-06-04
Enamine
EN300-1637082-10.0g
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
10g
$6082.0 2023-06-04
Enamine
EN300-1637082-0.5g
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
0.5g
$1357.0 2023-06-04
Enamine
EN300-1637082-0.1g
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
0.1g
$1244.0 2023-06-04
Enamine
EN300-1637082-0.25g
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
0.25g
$1300.0 2023-06-04
Enamine
EN300-1637082-0.05g
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
0.05g
$1188.0 2023-06-04
Enamine
EN300-1637082-5.0g
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
5g
$4102.0 2023-06-04
Enamine
EN300-1637082-500mg
4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol
2171976-90-0
500mg
$946.0 2023-09-22

4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol 関連文献

4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-olに関する追加情報

Professional Introduction to Compound with CAS No. 2171976-90-0 and Product Name: 4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol

The compound with the CAS number 2171976-90-0 and the product name 4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates a thiazole ring, which is a key pharmacophore in many bioactive compounds, alongside an oxolan moiety, contributing to its unique chemical and biological properties.

Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The presence of the 4-bromo substituent on the thiazole ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further chemical modifications. This feature is particularly useful in medicinal chemistry for designing molecules with improved binding affinity and selectivity towards target enzymes or receptors.

The oxolan group in the molecular structure introduces additional functional diversity, allowing for various chemical reactions such as oxidation or reduction, which can be exploited in drug development. The combination of these two heterocyclic systems creates a versatile platform for synthesizing novel compounds with tailored biological activities. Recent studies have demonstrated that derivatives of this class exhibit promising results in preclinical models, particularly in the context of cancer therapy and inflammation modulation.

In the realm of oncology research, compounds containing thiazole rings have shown significant potential as inhibitors of kinases and other enzymes involved in tumor progression. The 4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol structure has been investigated for its ability to disrupt signaling pathways that are crucial for cell proliferation and survival. Preliminary data suggest that this compound can selectively inhibit certain kinases while minimizing toxicity to normal cells, making it an attractive candidate for further development into an anticancer therapeutic.

Moreover, the brominated thiazole moiety has been found to enhance the metabolic stability and bioavailability of drug candidates. This is particularly important in drug design, where improving pharmacokinetic properties can lead to more effective treatments. The oxolan group also contributes to the solubility profile of the compound, which is a critical factor in formulation development for oral or injectable drugs.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. Molecular docking studies have identified potential interactions with proteins involved in cancer metabolism and immune response modulation. These insights have guided synthetic efforts toward optimizing the structure for improved efficacy and reduced side effects.

The synthesis of 4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Techniques such as nucleophilic substitution reactions at the bromine atom followed by cyclization reactions are commonly employed. The use of advanced catalytic systems has further refined these synthetic pathways, making them more efficient and environmentally friendly.

From a regulatory perspective, compounds like this one must undergo rigorous testing to meet safety and efficacy standards before they can be considered for clinical use. Preclinical studies involving cell culture assays and animal models are essential to evaluate their potential therapeutic benefits. These studies provide critical data on dosing regimens, toxicity profiles, and mechanism of action, which are necessary for submitting Investigational New Drug (IND) applications to regulatory agencies.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol. Predictive models can analyze large datasets to identify structural features that correlate with biological activity, guiding chemists in designing molecules with enhanced properties. This interdisciplinary approach has significantly reduced the time required to develop new drug candidates from years to mere months.

In conclusion, 4-(4-bromo-1,2-thiazol-5-yl)oxolan-3-ol (CAS No. 2171976-90-0) represents a compelling example of how structural innovation in pharmaceutical chemistry can lead to novel therapeutic agents. Its unique combination of heterocyclic moieties offers multiple avenues for further exploration in drug development. As research continues to uncover new biological functions and synthetic strategies, compounds like this one are poised to play a crucial role in addressing unmet medical needs across various disease areas.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量